molecular formula C24H26FN3O2S B2459037 N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-fluorobenzenesulfonamide CAS No. 946317-19-7

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-fluorobenzenesulfonamide

Cat. No. B2459037
CAS RN: 946317-19-7
M. Wt: 439.55
InChI Key: LYOROPBQUWGBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-fluorobenzenesulfonamide, commonly known as DIBO, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. DIBO is a sulfonamide derivative that belongs to the family of indole-based compounds. It has been found to exhibit promising anticancer properties and has been studied extensively in recent years.

Mechanism of Action

The exact mechanism of action of DIBO is not fully understood, but it is believed to target multiple pathways involved in cancer development and progression. DIBO has been shown to inhibit the activity of several enzymes involved in cell growth and survival, including protein kinase C and AKT. Additionally, DIBO has been found to modulate the expression of several genes involved in cancer progression, including p53 and Bcl-2.
Biochemical and Physiological Effects:
DIBO has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, DIBO has been found to exhibit anti-inflammatory activity and has been proposed as a potential treatment for inflammatory diseases. DIBO has also been shown to have a neuroprotective effect and has been studied as a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DIBO is its potent anticancer activity, which makes it a promising candidate for cancer treatment. Additionally, DIBO has been found to have a relatively low toxicity profile, which is important for the development of new cancer therapies. However, the synthesis of DIBO can be challenging, and the compound may not be suitable for use in certain experimental systems due to its chemical properties.

Future Directions

There are several future directions for research on DIBO. One area of focus is the development of new analogs of DIBO with improved potency and selectivity. Additionally, the use of DIBO in combination with other anticancer agents is an area of ongoing research. Finally, the potential use of DIBO in the treatment of other diseases, such as inflammatory and neurodegenerative diseases, is an area of interest for future research.

Synthesis Methods

The synthesis of DIBO involves the reaction of 4-(dimethylamino)benzaldehyde with indole-3-carboxaldehyde in the presence of a base. The resulting product is then treated with 3-fluorobenzenesulfonyl chloride to obtain the final compound. The synthesis of DIBO has been optimized to improve yield and purity, and several modifications to the reaction conditions have been proposed.

Scientific Research Applications

DIBO has been the subject of numerous studies in the field of cancer research. It has been found to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. DIBO has been shown to induce apoptosis, cell cycle arrest, and inhibit angiogenesis, which are all important mechanisms in cancer treatment.

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2S/c1-27(2)21-12-10-19(11-13-21)24(28-15-14-18-6-3-4-9-23(18)28)17-26-31(29,30)22-8-5-7-20(25)16-22/h3-13,16,24,26H,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOROPBQUWGBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)F)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-fluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.